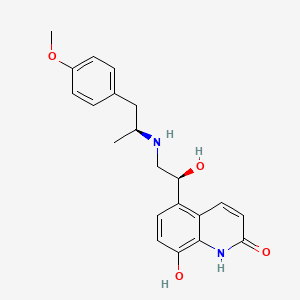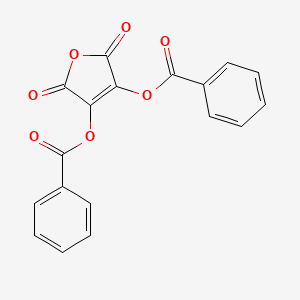
Dihydroxymaleic anhydride dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxymaleic anhydride dibenzoate is an organic compound with the molecular formula C18H10O7. It contains 37 bonds, including 27 non-hydrogen bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 aliphatic esters, 2 aromatic esters, and 1 anhydride group . This compound is known for its unique structure and reactivity, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of dihydroxymaleic anhydride dibenzoate can be achieved through several methods. One common approach involves the esterification of maleic anhydride with benzoic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields high purity products . Industrial production methods often involve the use of efficient mixed reagents, such as triphenylphosphine and trichloroisocyanuric acid, to facilitate the formation of symmetrical acid anhydrides .
Analyse Chemischer Reaktionen
Dihydroxymaleic anhydride dibenzoate undergoes a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality. Some of the common reactions include:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the anhydride group to corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Addition: The compound can participate in Michael addition reactions and Diels-Alder reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions include maleic acid, fumaric acid, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydroxymaleic anhydride dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of dihydroxymaleic anhydride dibenzoate involves its interaction with various molecular targets. The compound’s electron-deficient double bond and anhydride group make it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and applications. The molecular pathways involved include the formation of ester and amide bonds, as well as the activation of specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Dihydroxymaleic anhydride dibenzoate can be compared with other similar compounds, such as maleic anhydride, fumaric acid, and various maleimide derivatives. While maleic anhydride and fumaric acid share similar structural features, this compound is unique due to its additional hydroxyl and benzoate groups, which enhance its reactivity and versatility. Maleimide derivatives, on the other hand, are known for their biological activity and are used in pharmaceutical applications .
Similar Compounds
- Maleic anhydride
- Fumaric acid
- Maleimide derivatives
These compounds share structural similarities with this compound but differ in their specific functional groups and applications .
Eigenschaften
CAS-Nummer |
134-00-9 |
|---|---|
Molekularformel |
C18H10O7 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
(4-benzoyloxy-2,5-dioxofuran-3-yl) benzoate |
InChI |
InChI=1S/C18H10O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
ZCOUTGSSQOODMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
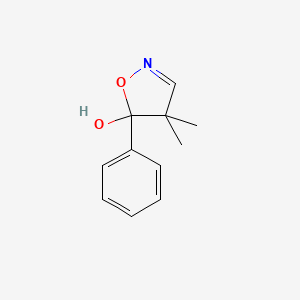
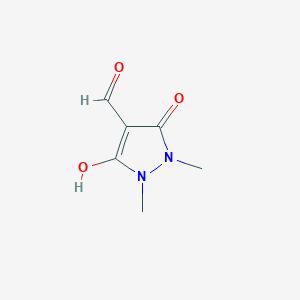
![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
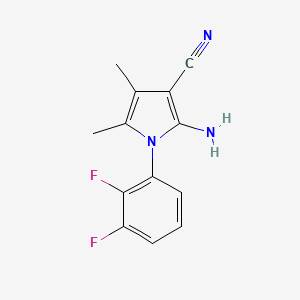

![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
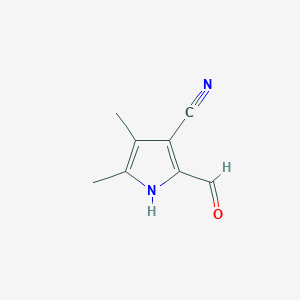
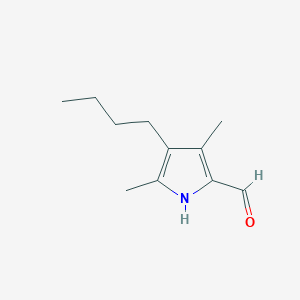
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
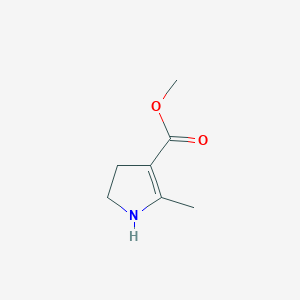
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)

